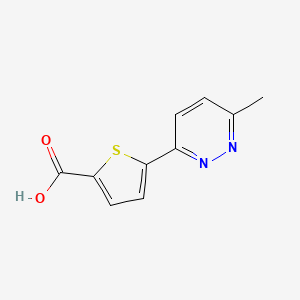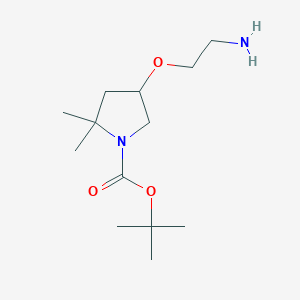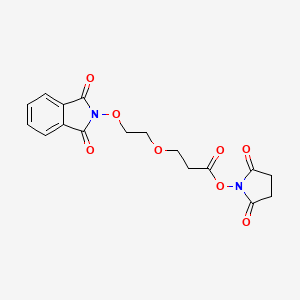
NHPI-PEG1-C2-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and has a molecular formula of C17H16N2O8.
准备方法
Synthetic Routes and Reaction Conditions
NHPI-PEG1-C2-NHS ester is synthesized through a series of chemical reactions involving the coupling of N-hydroxyphthalimide (NHPI) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
NHPI-PEG1-C2-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Photoredox Reactions: In the presence of a catalytic electron donor-acceptor complex, NHPI esters can undergo decarboxylative reactions.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Catalytic Complexes: Such as DIPEA (N,N-diisopropylethylamine) and inorganic carbonates, used in photoredox reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines.
Decarboxylated Products: Formed through photoredox reactions.
科学研究应用
NHPI-PEG1-C2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for various assays and studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of specialized reagents and materials for research and development.
作用机制
The mechanism of action of NHPI-PEG1-C2-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester group with primary amines. This reaction is facilitated by the presence of a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the compound. Additionally, NHPI esters can participate in photoredox reactions, generating radicals that can further react with various substrates .
相似化合物的比较
Similar Compounds
NHPI-PEG2-C2-NHS ester: A non-cleavable 2-unit PEG linker used in similar applications.
Bis-PEG1-NHS ester: Another non-cleavable 1-unit PEG linker used in the synthesis of ADCs.
Uniqueness
NHPI-PEG1-C2-NHS ester is unique due to its specific structure, which includes a single PEG unit and a non-cleavable linker. This structure provides distinct advantages in terms of stability and solubility, making it particularly suitable for use in the synthesis of antibody-drug conjugates.
属性
分子式 |
C17H16N2O8 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]propanoate |
InChI |
InChI=1S/C17H16N2O8/c20-13-5-6-14(21)18(13)27-15(22)7-8-25-9-10-26-19-16(23)11-3-1-2-4-12(11)17(19)24/h1-4H,5-10H2 |
InChI 键 |
OJAHTLFPOOGMOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


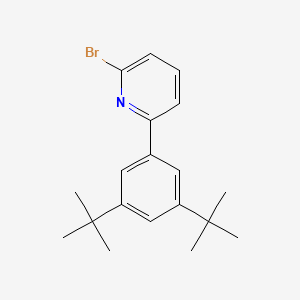


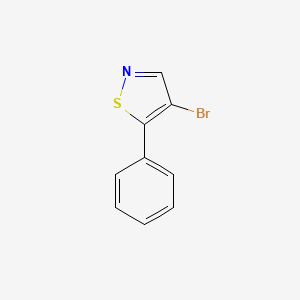
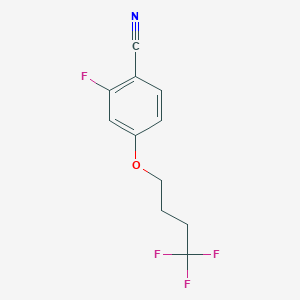
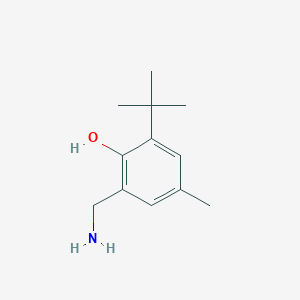
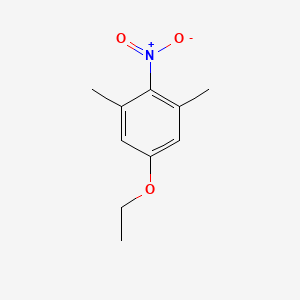
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
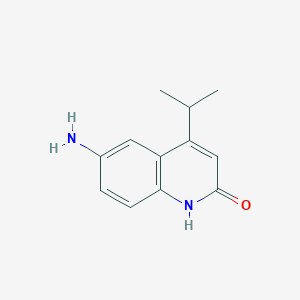
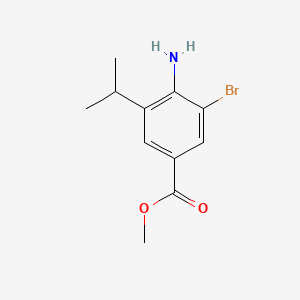

![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
